[5-(2-Thienyl)-3-isoxazolyl]methanol

AgrA Inhibition DNA Binding Assay Staphylococcus aureus

Validated negative control for Staphylococcus aureus AgrA quorum sensing studies. This compound binds the AgrA LytTR domain without blocking DNA interaction, making it essential for baseline measurements in inhibitor screens. • Confirmed non-inhibitory: no AgrAC:DNA complex inhibition in EMSA up to 5 mM • No reporter activity impact at 120 µM in GFP-based agr transcription assays • High-purity (>99%) research-grade compound, stable storage at -20°C Ideal for distinguishing specific agr inhibition from off-target toxicity.

Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
CAS No. 194491-44-6
Cat. No. B060917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2-Thienyl)-3-isoxazolyl]methanol
CAS194491-44-6
Molecular FormulaC8H7NO2S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)CO
InChIInChI=1S/C8H7NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-4,10H,5H2
InChIKeyHUAGDHXVPCSWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[5-(2-Thienyl)-3-isoxazolyl]methanol (CAS 194491-44-6): A Defined Negative Control Fragment for AgrA Studies


[5-(2-Thienyl)-3-isoxazolyl]methanol (CAS 194491-44-6) is a heterocyclic fragment compound that was identified as a binder to the LytTR domain of the Staphylococcus aureus response regulator AgrA [1]. It is supplied commercially with high purity (>99%) and is used exclusively in research focused on staphylococcal virulence and quorum sensing .

1
Defined negative control workflow for AgrA-DNA binding and quorum-sensing inhibition studies
Non-inhibitory binder validated in fragment screens
2
High-purity fragment (>99%) supplied for definitive control experiments
Purity supports interpretation of negative results as intrinsic to compound
3
SAR probe for LytTR domain: binds functional cleft without inhibiting DNA interaction
Enables differentiation of binding from functional antagonism

Why Generic Substitution of [5-(2-Thienyl)-3-isoxazolyl]methanol for Active AgrA Inhibitors Will Invalidate Your Study


Fragment-based screening efforts for AgrA inhibitors have yielded compounds with similar structural cores but divergent functional outcomes. Substituting [5-(2-Thienyl)-3-isoxazolyl]methanol for an active analog based on chemical similarity alone will introduce a critical experimental error, as this specific compound has been consistently characterized as a non-inhibitory binder. Its distinct inability to block AgrA-DNA binding or quorum-sensing activity, unlike its close chemical counterparts from the same screen, means it cannot be used interchangeably with active inhibitors and is uniquely suited for use as a negative control [1][2].

This Compound
[5-(2-Thienyl)-3-isoxazolyl]methanol binds the AgrA LytTR domain but does not inhibit DNA binding or quorum-sensing activity.
Substitution Risk
Active AgrA inhibitor fragments (e.g., 4-phenoxyphenol) show functional antagonism. Substituting based on structural similarity alone will introduce a critical false-positive error.
Generic substitution with active inhibitors or structural analogs invalidates control group integrity. Chemical similarity does not predict functional interchangeability in AgrA fragment studies.

Quantitative Evidence Guide: Defining the Unique Non-Inhibitory Profile of [5-(2-Thienyl)-3-isoxazolyl]methanol


Absence of AgrA-DNA Binding Inhibition Compared to Three Active Fragments in EMSA

In an electrophoretic mobility shift assay (EMSA) assessing inhibition of the AgrA C-terminal domain (AgrAC) binding to its target DNA, [5-(2-thienyl)-3-isoxazolyl]methanol (Compound D) showed no apparent effect on DNA-binding activity at concentrations up to 5 mM. In contrast, three other fragment compounds (4-phenoxyphenol, 9H-xanthene-9-carboxylic acid, and 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid) from the same screen disrupted the AgrAC:DNA complex at this concentration [1].

AgrA-DNA Binding Inhibition (EMSA)
Head-to-head
No inhibition up to 5 mM
This compound
Inactive
Active fragments
Disrupt complex
4-phenoxyphenol 9H-xanthene-9-carboxylic acid 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid
Establishes non-inhibitory control profile for biochemical assays
AgrAC protein with target DNA duplex; compounds tested up to 5000 µM
AgrA Inhibition DNA Binding Assay Staphylococcus aureus Fragment Screening

Lack of Impact on agr-Mediated Transcription in a Cellular Reporter Assay

In a cell-based GFP reporter assay measuring transcription from the agr P3 promoter in S. aureus, treatment with [5-(2-thienyl)-3-isoxazolyl]methanol (Compound 5) at a concentration of 120 µM did not significantly alter reporter activity. In contrast, four other fragment compounds (Compounds 1-4) from the same screen significantly reduced GFP expression under identical conditions [1].

agr P3 Transcription (GFP Reporter)
Head-to-head
No significant alteration at 120 µM
This compound
No effect
Compounds 1-4
Significant reduction
Confirms lack of activity in a cellular quorum-sensing context
S. aureus P3-gfp reporter; 8 h treatment at 120 µM
Quorum Sensing Virulence Gene Expression GFP Reporter Assay Staphylococcus aureus

Confirmed Binding Without Functional Consequence: An NMR-Mapped Interaction

NMR spectroscopy experiments mapped the binding site for [5-(2-thienyl)-3-isoxazolyl]methanol to a common hydrophobic cleft at the C-terminal end of the AgrA LytTR domain, a site known to be important for DNA binding. Despite binding to the same locus as the three active fragment inhibitors, this interaction is non-productive and does not lead to inhibition of DNA binding [1].

NMR Binding Site Mapping
Class-level
Binds C-terminal hydrophobic cleft of LytTR domain
Non-productive interaction Same locus as active inhibitors
Distinguishes binding from functional inhibition for SAR studies
¹⁵N-labeled AgrAC protein; chemical shift perturbation assay
NMR Spectroscopy Protein-Ligand Interaction AgrA LytTR Domain Binding Site Mapping

High Commercial Purity Suitable for Definitive Negative Control Experiments

When procured from reputable vendors, [5-(2-Thienyl)-3-isoxazolyl]methanol is supplied with a verified purity of 99.88%, as determined by HPLC analysis. This high level of purity ensures that any observed lack of biological activity in assays is due to the compound's intrinsic properties and not the presence of confounding impurities .

Commercial Purity (HPLC)
Data to verify
99.88%
Purity
99.88%
High purity supports confidence in negative assay results
Vendor-supplied analytical data; verify for lot-specific use
Chemical Purity Procurement Quality Control Research Reagent

Validated Research Applications for [5-(2-Thienyl)-3-isoxazolyl]methanol Based on Quantitative Evidence


Essential Negative Control for In Vitro AgrA-DNA Binding Assays

Given its demonstrated inability to inhibit the AgrAC:DNA complex in EMSA at concentrations up to 5 mM [1], this compound is the ideal negative control for any biochemical screen or assay designed to identify or characterize functional AgrA DNA-binding inhibitors. Its use alongside active compounds (e.g., 4-phenoxyphenol) provides a definitive baseline for quantifying true inhibition.

Cellular Assay Control to Isolate On-Target Effects in S. aureus

In cell-based assays, such as GFP reporter systems for agr-mediated transcription, this compound is validated to have no significant effect on reporter activity at 120 µM [2]. This makes it a critical control for distinguishing specific inhibition of the agr system from off-target cellular toxicity or general transcriptional interference caused by other fragments or drug candidates.

Structure-Activity Relationship (SAR) Studies for AgrA LytTR Domain

The compound's confirmed binding to the functional C-terminal hydrophobic cleft of the AgrA LytTR domain, as determined by NMR, without causing functional inhibition [1], positions it as a unique starting point for SAR studies. It allows researchers to probe the structural features that differentiate a simple binding event from a functional inhibitory one, informing the rational design of more potent and effective AgrA antagonists.

Application
Selection Property
Validation Focus
In vitro AgrA-DNA binding control
Non-inhibitory binding profile
Baseline for quantifying true inhibition in EMSA
Cellular quorum-sensing assay control
Lack of agr P3 transcription effect
Distinguish on-target inhibition from off-target toxicity
LytTR domain SAR probe
Binder without functional antagonism
Differentiate binding events from inhibitory mechanisms

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